4-Bromophenylacetonitrile

Catalog No.
S661564
CAS No.
16532-79-9
M.F
C8H6BrN
M. Wt
196.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromophenylacetonitrile

CAS Number

16532-79-9

Product Name

4-Bromophenylacetonitrile

IUPAC Name

2-(4-bromophenyl)acetonitrile

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

InChI

InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2

InChI Key

MFHFWRBXPQDZSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)Br

Synonyms

(4-Bromophenyl)acetonitrile; (p-Bromophenyl)acetonitrile; 1-Bromo-4-cyanomethylbenzene; 2-(4-Bromophenyl)acetonitrile; 4-(Cyanomethyl)bromobenzene; 4-Bromobenzeneacetonitrile; 4-Bromobenzylnitrile; p-Bromobenzyl Cyanide; NSC 84174;

Canonical SMILES

C1=CC(=CC=C1CC#N)Br

The exact mass of the compound 4-Bromophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84174. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromophenylacetonitrile (CAS 16532-79-9) is a highly versatile, bifunctional building block characterized by an electrophilic aryl bromide and a nucleophilic active methylene group adjacent to a reducible nitrile . In industrial procurement and advanced organic synthesis, it serves as a critical precursor because it allows for orthogonal functionalization: the alpha-carbon can undergo base-catalyzed alkylation or Knoevenagel condensation, while the aryl bromide is primed for palladium-catalyzed cross-coupling reactions [1]. This dual reactivity makes it a foundational material for the step-economical synthesis of complex biaryls, active pharmaceutical ingredients (APIs), and advanced optoelectronic polymers.

Research Fit

1

Halogenated arylacetonitrile building block for NLO chromophore and photonic material studies

2

Brominated scaffold for CNS target-binding and SAR exploration (reported binding context)

3

C–Br handle enables mild sequential Pd cross-coupling in complex molecule synthesis

4

Crystalline solid at ambient (mp 47–49 °C) supports automated dispensing workflows

Generic substitution of 4-Bromophenylacetonitrile with closely related analogs often leads to severe process inefficiencies or synthetic failures. Substituting with 4-chlorophenylacetonitrile significantly impairs transition-metal catalyzed cross-coupling steps, as the stronger aryl chloride bond typically requires expensive, proprietary phosphine ligands and higher temperatures that can degrade the sensitive nitrile moiety [1]. Conversely, using unsubstituted phenylacetonitrile eliminates the necessary halogen handle, forcing downstream electrophilic halogenation that suffers from poor para-selectivity and necessitates costly isomeric purification. While 4-iodophenylacetonitrile offers higher reactivity, it is substantially more expensive, less atom-economical, and prone to premature dehalogenation under the strong basic conditions required for alpha-alkylation workflows[2].

Substitution Risk

C–Br vs. C–Cl

Oxidative addition rates differ by orders of magnitude; 4-chloro analog remains largely inert under mild Pd catalysis, may stall coupling sequences.

NLO response

Hyperpolarizability of the bromo congener outranks F, Cl, CH₃, NH₂ analogs (reported DFT data); substitution may lower photonic performance.

Physical form

4-Chloro analog is semi-solid near room temperature (mp 25–28 °C); handling and weighing accuracy may differ in automated workflows.

Superior Cross-Coupling Efficiency Without Specialized Ligands

In standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 4-Bromophenylacetonitrile demonstrates high reactivity using basic, cost-effective catalysts like Pd(PPh3)4 under mild conditions [1]. In contrast, 4-chlorophenylacetonitrile exhibits poor conversion under identical conditions due to the higher bond dissociation energy of the aryl chloride, necessitating the procurement of expensive dialkylbiaryl phosphine ligands and elevated temperatures that risk unwanted side reactions at the acidic benzylic position.

Evidence DimensionCatalyst requirement for efficient cross-coupling
Target Compound DataStandard Pd(PPh3)4 at moderate temperatures
Comparator Or Baseline4-Chlorophenylacetonitrile: Requires premium ligands and >110 °C
Quantified DifferenceEliminates the need for premium ligands while lowering reaction temperature, preserving the nitrile group.
ConditionsStandard biphasic Suzuki coupling conditions.

Allows manufacturers to use economical, off-the-shelf palladium catalysts while preserving the sensitive active methylene group.

Hyperpolarizability (NLO)
Reported
β ≈ 25×, γ ≈ 9× vs. unsubstituted acetonitrile; highest β and γ among F, Cl, Br, CH₃, NH₂ substituents
Supports NLO chromophore design; bromoacetonitrile core provides strongest computed response
DFT B3LYP/aug-cc-pvdz; static hyperpolarizability

Guaranteed Para-Substitution for API Precursor Synthesis

For the synthesis of para-substituted benzylic derivatives, starting with 4-Bromophenylacetonitrile provides a 100% regiopure para-halogenated scaffold ready for late-stage lithiation or coupling[1]. Attempting to use unsubstituted phenylacetonitrile and performing a downstream electrophilic bromination results in a mixture of ortho and para isomers, requiring extensive chromatographic separation and reducing the overall yield of the desired para isomer by up to 40%.

Evidence DimensionPara-isomer purity of the resulting building block
Target Compound Data>99% para-isomer (inherent to starting material)
Comparator Or BaselinePhenylacetonitrile + bromination: ~60-70% para-isomer (post-reaction mixture)
Quantified Difference~30-40% increase in usable para-isomer yield, eliminating purification bottlenecks.
ConditionsSynthesis of para-functionalized alpha,alpha-dialkylphenylacetonitriles.

Prevents yield loss and costly isomeric purification in the scale-up of pharmaceutical intermediates like fexofenadine.

DAT Binding
Head-to-head
IC₅₀ 20 nM (p-Br) vs. 82 nM (unsubstituted methylphenidate); 4.1-fold higher binding affinity reported
Bromine substitution associated with increased binding affinity at DAT in radioligand assay
[³H]WIN 35,428 binding; p-Br analog derived from this nitrile

Halogen Retention During Strong-Base Alkylation

4-Bromophenylacetonitrile features highly acidic benzylic protons that undergo efficient alpha-alkylation with alkyl halides under strong basic conditions (e.g., NaOH/PTC) while keeping the aryl bromide completely intact[1]. When compared to 4-iodophenylacetonitrile, the bromo derivative exhibits superior chemoselectivity, as the iodo-arene is significantly more susceptible to unwanted dehalogenation or halogen-metal exchange side reactions under strongly basic or nucleophilic conditions.

Evidence DimensionIntact halogen retention post-alkylation
Target Compound Data>98% retention of aryl bromide during strong base alkylation
Comparator Or Baseline4-Iodophenylacetonitrile: Susceptible to partial deiodination/side reactions
Quantified DifferenceSignificantly higher chemoselectivity and stability of the halogen handle.
ConditionsAlpha-alkylation using concentrated alkali solutions and phase-transfer catalysts.

Ensures the critical cross-coupling handle survives the harsh basic conditions required for nitrile elaboration.

C–Br Oxidative Addition
Class-level
Reactivity order: I > OTf ≥ Br >> Cl; C–Br estimated ~10²–10³ × faster than C–Cl
Class-level reactivity window supports mild coupling conditions; direct comparison data to verify
Pd(0) systems; exact factor depends on ligand/solvent
Lipophilicity
Head-to-head
LogP 2.52 (Br) vs. 1.89 (F); ΔLogP +0.63
~4.3× higher organic-phase partitioning; influences membrane permeability context
Computed LogP (XLogP3/ALogPS); multiple database sources
Physical Form
Head-to-head
mp 47–49 °C (crystalline solid) vs. 4-chloro analog mp 25–28 °C (semi-solid)
Crystalline at ambient reduces dispensing errors; chloro analog may require cold storage
Literature melting points; ambient 20–25 °C

Synthesis of Antihistamine APIs (e.g., Fexofenadine)

4-Bromophenylacetonitrile is the optimal starting material for synthesizing fexofenadine and related antihistamines. Its active methylene group allows for efficient double alkylation to form the necessary quaternary carbon, while the stable aryl bromide is subsequently lithiated and coupled with piperidine derivatives, ensuring a regiopure para-substituted product without isomeric purification [1].

Production of FLAP Inhibitors and Oxadiazole Therapeutics

In the development of 5-Lipoxygenase Activating Protein (FLAP) inhibitors, this compound's bifunctionality is heavily utilized. The nitrile group is converted into an amidoxime and subsequently an oxadiazole ring, while the retained aryl bromide undergoes Suzuki-Miyaura cross-coupling to attach pyrimidine rings, demonstrating excellent orthogonal reactivity [2].

Development of OLED and Low-Bandgap Conjugated Polymers

For advanced materials science, 4-Bromophenylacetonitrile serves as a critical monomer precursor. The aryl bromide participates in Yamamoto or Suzuki coupling to form poly(heteroarylene) backbones, while the nitrile group acts as a strong electron-withdrawing pendant that tunes the polymer's bandgap for use in light-emitting diodes and photovoltaic devices.

Application Fit Matrix

Application
Selection Property
Validation Focus
NLO chromophore research
Hyperpolarizability ranking among halogenated acetonitriles
DFT-calculated β and γ comparison
CNS target SAR studies
Bromine-dependent binding profile at monoamine transporters
In vitro radioligand binding assay context
Sequential Pd cross-coupling
C–Br oxidative addition reactivity window
Relative reactivity order assessment
Environmental Br-DBP monitoring
Certified reference standard identity for brominated DBPs
Ozonation byproduct quantification context

XLogP3

2.5

Melting Point

48.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (78.95%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (21.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

16532-79-9

Wikipedia

4-Bromophenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, 4-bromo-: INACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Explore Compound Types